

Application Notes and Protocols: Dibenzenesulfonimide Derivatives in CrossCoupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | | | | |
|----------------------|----------------------|-----------|--|--|--|
| Compound Name: | Dibenzenesulfonimide | | | | |
| Cat. No.: | B1583796 | Get Quote | | | |

Introduction

Traditionally, palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of complex organic molecules, particularly in pharmaceutical research and development.[1] These reactions typically involve the coupling of an organic halide with an organometallic reagent.[2] However, the use of highly reactive and often unstable reagents can present challenges. A significant advancement in this area is the utilization of arenediazonium salts as stable and highly reactive electrophilic partners. Specifically, arenediazonium obenzenedisulfonimides have emerged as exceptionally stable, crystalline solids that are easy to handle and can be stored long-term.[2][3] The o-benzenedisulfonimide anion provides a non-coordinating counterion, enhancing the stability of the diazonium cation. This allows for their effective use in various cross-coupling reactions under mild conditions, often without the need for additional ligands or bases.[2][4] Furthermore, the o-benzenedisulfonimide can be recovered and recycled, adding to the sustainability of this methodology.[3]

These application notes provide an overview of the use of arenediazonium obenzenedisulfonimides in Murahashi-Feringa and Ullmann-type cross-coupling reactions, complete with detailed protocols and comparative data.

Murahashi-Feringa Coupling with Organolithium Reagents







The Murahashi-Feringa coupling enables the formation of carbon-carbon bonds between arenediazonium o-benzenedisulfonimides and organolithium reagents. This reaction proceeds under mild conditions and is notable for being the first example of a Murahashi-Feringa coupling carried out with diazonium salts.[2][4] A key innovation in this protocol is the use of a deep eutectic solvent (DES) based on glycerol and potassium fluoride, which allows the reaction to be carried out in the open air.[2][4]

Quantitative Data Summary

Table 1: Murahashi-Feringa Coupling of Arenediazonium o-Benzenedisulfonimides with Organolithium Reagents[2]



| Entry | Arenediazoniu m Salt (4) | Organolithium Reagent (2) | Product (3) | Yield (%) [b] |
|-------|-----------------------------|------------------------------|----------------------------------|---------------|
| 1 | 4a (R = 4-Me) | Phenyllithium | 4-Methyl-1,1'- biphenyl | 70 |
| 2 | 4b (R = 4-OMe) | Phenyllithium | 4-Methoxy-1,1'- biphenyl | 68 |
| 3 | 4c (R = 4-Cl) | Phenyllithium | 4-Chloro-1,1'- biphenyl | 65 |
| 4 | 4d (R = 4-Br) | Phenyllithium | 4-Bromo-1,1'- biphenyl | 63 |
| 5 | 4e (R = 4-CN) | Phenyllithium | 4- Biphenylcarbonitr ile | 55 |
| 6 | 4f (R = 4-NO ₂) | Phenyllithium | 4-Nitro-1,1'- biphenyl | 50 |
| 7 | 4g (R = 3-Me) | Phenyllithium | 3-Methyl-1,1'- biphenyl | 69 |
| 8 | 4h (R = 2-Me) | Phenyllithium | 2-Methyl-1,1'- biphenyl | 45 |
| 9 | 4a (R = 4-Me) | n-Butyllithium | 1-Butyl-4- methylbenzene | 60 |
| 10 | 4a (R = 4-Me) | sec-Butyllithium | 1-sec-Butyl-4- methylbenzene | 58 |
| 11 | 4a (R = 4-Me) | tert-Butyllithium | 1-tert-Butyl-4- methylbenzene | 52 |
| 12 | 4a (R = 4-Me) | Vinyllithium | 4-Methyl-1- vinylbenzene | 40 |
| 13 | 4i (R = 4-Ph) | Phenyllithium | p-Terphenyl | 75 |



| 14 | 4j (R = 4- Thiophenyl) | Phenyllithium | 4-Phenyl-1- thiophenylbenze ne | 62 |
|----|---------------------------|---------------|--------------------------------------|--------|
| 15 | 4k (R = 4-Acetyl) | Phenyllithium | 4-Acetyl-1,1'- biphenyl | 35 [e] |

[a] Reactions were carried out in the open air at room temperature. The ratio of arenediazonium salt to organolithium reagent was 1:1.1. To the DES, the arenediazonium salt, catalyst, and then the organolithium reagent were added quickly under vigorous stirring. Reactions were nearly instantaneous (approx. 5 min). [b] Yield refers to the column-purified product. [e] Numerous by-products from the nucleophilic attack of the organolithium reagent on the carbonyl group were detected.

Experimental Protocol: Murahashi-Feringa Coupling

Materials:

- Arenediazonium o-benzenedisulfonimide (1.0 mmol)
- Organolithium reagent (1.1 mmol)
- Deep Eutectic Solvent (DES): Glycerol/KF (6:1 molar ratio)
- Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
- · Diethyl ether
- Saturated NaCl solution
- Anhydrous Na₂SO₄
- Silica gel for column chromatography

Procedure:

 Prepare the DES by mixing glycerol and KF in a 6:1 molar ratio and heating gently until a homogeneous liquid is formed.



- In a round-bottom flask open to the air, add the arenediazonium o-benzenedisulfonimide (1.0 mmol) and the palladium catalyst (0.05 mmol) to the DES (3 mL).
- Under vigorous stirring, rapidly add the organolithium reagent (1.1 mmol) to the mixture.
- The reaction is typically instantaneous. Stir for an additional 5 minutes at room temperature.
- Extract the reaction mixture with diethyl ether (3 x 10 mL).
- Wash the combined organic layers with a saturated NaCl solution (10 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Ullmann-Type C-N, C-O, and C-S Coupling Reactions

Arenediazonium o-benzenedisulfonimides are also effective electrophiles in copper(I)-catalyzed Ullmann-type couplings for the formation of C-N, C-O, and C-S bonds.[3] These reactions are mild, easy to perform, and provide good yields of the corresponding N-alkylanilines, aryl ethers, and thioethers.[3] A significant advantage is the ability to recover and reuse the o-benzenedisulfonimide.[3]

Quantitative Data Summary

Table 2: Ullmann-Type C-N Coupling with Amines[3]



| Entry | Arenediazoniu m Salt (1) | Amine (2) | Product (3) | Yield (%) |
|-------|-----------------------------|-----------------|--|-----------|
| 1 | 1a (R = 4-NO ₂) | n-Hexylamine | N-(n-Hexyl)-4- nitroaniline | 75 |
| 2 | 1b (R = 4-CN) | n-Hexylamine | 4-((n- Hexyl)amino)ben zonitrile | 70 |
| 3 | 1c (R = 4-Cl) | n-Hexylamine | N-(n-Hexyl)-4- chloroaniline | 68 |
| 4 | 1a (R = 4-NO ₂) | Di-n-butylamine | N,N-Di-n-butyl-4- nitroaniline | 72 |
| 5 | 1a (R = 4-NO ₂) | Piperidine | 1-(4- Nitrophenyl)piper idine | 80 |
| 6 | 1a (R = 4-NO ₂) | Aniline | N-(4- Nitrophenyl)anilin e | 65 |

Table 3: Ullmann-Type C-O and C-S Coupling with Alcohols and Thiols[3]



| Entry | Arenediazoniu m Salt (1) | Nucleophile | Product | Yield (%) |
|-------|-----------------------------|---------------|--|-----------|
| 1 | 1a (R = 4-NO ₂) | n-Hexanol | 1-(n-Hexyloxy)-4- nitrobenzene | 60 |
| 2 | 1d (R = 4-Br) | n-Hexanol | 1-Bromo-4-(n- hexyloxy)benzen e | 55 |
| 3 | 1a (R = 4-NO ₂) | Phenol | 1-(Phenoxy)-4- nitrobenzene | 62 |
| 4 | 1a (R = 4-NO ₂) | n-Hexanethiol | 1-(n- Hexylthio)-4- nitrobenzene | 78 |
| 5 | 1d (R = 4-Br) | n-Hexanethiol | 1-Bromo-4-(n- hexylthio)benzen e | 70 |
| 6 | 1a (R = 4-NO ₂) | Thiophenol | 1-(Phenylthio)-4- nitrobenzene | 82 |

Experimental Protocol: Ullmann-Type C-N Coupling

Materials:

- Arenediazonium o-benzenedisulfonimide (2.0 mmol)
- Amine (2.2 mmol)
- Tetrakis(acetonitrile)copper(I) hexafluorophosphate [(MeCN)₄Cu]PF₆ (2.0 mmol)
- 1,10-Phenanthroline (2.0 mmol)
- Dimethyl sulfoxide (DMSO, 5 mL)
- · 2-Naphthol solution for reaction monitoring



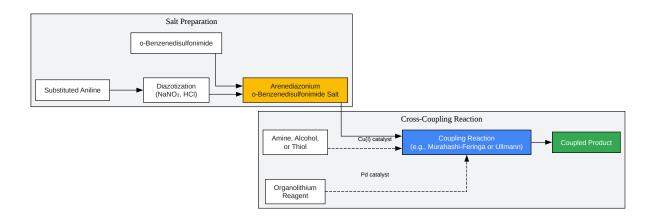
Standard workup and purification reagents

Procedure:

- To a solution of the amine (2.2 mmol), [(MeCN)₄Cu]PF₆ (2.0 mmol), and 1,10-phenanthroline (2.0 mmol) in DMSO (5 mL), add the arenediazonium o-benzenedisulfonimide (2.0 mmol).
- Stir the resulting mixture at room temperature for 3 hours.
- Monitor the completion of the reaction by taking a small aliquot of the reaction mixture and testing for the absence of azo coupling with an alkaline solution of 2-naphthol.
- Once the reaction is complete, proceed with a standard aqueous workup.
- Extract the product with an appropriate organic solvent.
- Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired N-aryl product.

Visualizations Workflow and Reaction Diagrams

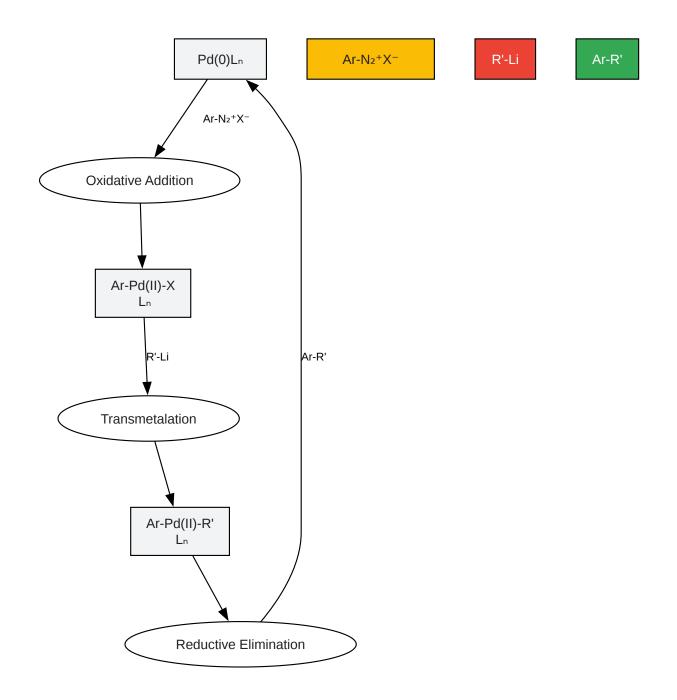




Click to download full resolution via product page

Caption: General workflow for the preparation and use of arenediazonium obenzenedisulfonimide salts.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Dibenzenesulfonimide Derivatives in Cross-Coupling Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583796#dibenzenesulfonimide-in-cross-coupling-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com